4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Description
4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a synthetic organic compound featuring a butanoic acid backbone with two key substituents:
- A tert-butoxycarbonyl (Boc)-protected amino group at the 2-position, enhancing stability and modulating lipophilicity.
This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging the piperazine moiety’s prevalence in bioactive molecules (e.g., antipsychotics, antifungals) and the Boc group’s role in protecting amines during peptide synthesis.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-14(2,3)21-13(20)15-11(12(18)19)5-6-17-9-7-16(4)8-10-17/h11H,5-10H2,1-4H3,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDPSOXWYXJMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN1CCN(CC1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to start with 4-methylpiperazine and react it with 2-bromobutanoic acid under suitable conditions to form the desired compound. The reaction conditions may include the use of a base such as triethylamine and a coupling agent like N,N'-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents, chain length, and functional groups. Below is a comparative analysis:
Key Structural Analogs
a) 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)butanoic acid (CAS 886362-32-9)
- Molecular Formula : C₁₃H₂₃N₃O₄
- Molar Mass : 297.34 g/mol
- Differences : Replaces the 4-methylpiperazine with a Boc-protected piperazine.
b) 4-oxo-2-(4-phenoxypiperazin-1-yl)-4-[4-(propan-2-yl)phenyl]butanoic acid (CAS 329777-65-3)
- Molecular Formula : C₂₃H₂₈N₂O₄
- Molar Mass : 396.49 g/mol
- Differences: Features a 4-phenoxypiperazine and a 4-isopropylphenyl ketone group.
c) 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Molecular Formula: C₁₀H₁₉NO₅
- Molar Mass : 233.26 g/mol
- Differences: Extends the carbon chain (pentanoic acid vs. butanoic acid) and adds a hydroxyl group.
d) (3S)-4,4,4-Trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Comparative Data Table
Functional Group Impact Analysis
- Piperazine Substitution: 4-Methylpiperazine (target compound): Enhances basicity (pKa ~7.5 for piperazine) and solubility in acidic environments. Boc-piperazine (CAS 886362-32-9): Reduces basicity, favoring passive diffusion across membranes .
- Boc Protection: Stabilizes the amino group against enzymatic degradation but requires acidic conditions for deprotection.
- Chain Length and Substituents: Butanoic acid (target) vs. pentanoic acid (): Shorter chains may reduce off-target interactions. Trifluoromethyl groups (): Improve metabolic stability and electronegativity.
Biological Activity
The compound 4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid (CAS Number: 136489-92-4) is a synthetic derivative of amino acids that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H31N3O5 |
| Molecular Weight | 405.49 g/mol |
| Density | 1.29 g/cm³ |
| Boiling Point | 555.4 °C |
| Melting Point | Not Available |
| LogP | 0.34 |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. It has been studied for its potential effects in:
- Neurotransmission : The piperazine moiety may influence neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.
- Anti-inflammatory Effects : Some derivatives of similar structures have shown promise in reducing inflammation markers, indicating a possible therapeutic application in inflammatory diseases.
In Vitro Studies
A study conducted by Luckose et al. (2015) highlighted the ergogenic effects of amino acid derivatives, including compounds similar to this compound. These compounds were found to enhance physical performance and mental acuity during stress-related tasks .
Case Studies
- Neuropharmacological Assessment : A case study investigated the effects of the compound on rodent models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, suggesting its potential as an anxiolytic agent.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, warranting further exploration into its use as an antimicrobial agent.
Safety and Toxicology
Preliminary toxicity assessments suggest that the compound has a favorable safety profile; however, comprehensive toxicity studies are necessary to establish its safety for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
